molecular formula C8H18O2 B158584 Isobutyraldehyde Diethyl Acetal CAS No. 1741-41-9

Isobutyraldehyde Diethyl Acetal

Cat. No.: B158584
CAS No.: 1741-41-9
M. Wt: 146.23 g/mol
InChI Key: KZDFOVZPOBSHDH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Isobutyraldehyde Diethyl Acetal can be synthesized through the acetalization of isobutyraldehyde with ethanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the acetal .

Industrial Production Methods: In industrial settings, the production of 1,1-diethoxy-2-methylpropane involves continuous processes where isobutyraldehyde and ethanol are reacted in the presence of an acid catalyst. The reaction mixture is then distilled to separate the desired product from by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions: Isobutyraldehyde Diethyl Acetal undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1,1-diethoxy-2-methylpropane involves its ability to form acetals, which are stable under neutral and basic conditions but can be hydrolyzed under acidic conditions. This property makes it useful as a protecting group for aldehydes in organic synthesis . The molecular targets and pathways involved depend on the specific reactions and applications in which it is used .

Comparison with Similar Compounds

Properties

IUPAC Name

1,1-diethoxy-2-methylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O2/c1-5-9-8(7(3)4)10-6-2/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZDFOVZPOBSHDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C(C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1061940
Record name Propane, 1,1-diethoxy-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1061940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1741-41-9
Record name 1,1-Diethoxy-2-methylpropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1741-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propane, 1,1-diethoxy-2-methyl-
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Record name Propane, 1,1-diethoxy-2-methyl-
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Record name Propane, 1,1-diethoxy-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1061940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-diethoxy-2-methylpropane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 1,1-Diethoxy-2-methylpropane in Chinese 'Yanghe Daqu' liquor?

A: Research indicates that 1,1-Diethoxy-2-methylpropane contributes to the fruity and floral aroma profile of 'Yanghe Daqu' liquor. [] While not identified as a primary contributor to the overall aroma, its presence adds complexity to the sensory experience of this specific type of Chinese liquor.

Q2: Were there other compounds identified in the liquor that contribute to its aroma?

A: Yes, the research identified a variety of esters, fatty acids, and other aromatic compounds in 'Yanghe Daqu' liquor. Esters like ethyl hexanoate and ethyl butanoate were highlighted as likely major contributors to the aroma based on their Osme values. [] The research suggests a complex interplay of various aroma compounds defines the liquor's sensory profile.

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